Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate
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Overview
Description
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate is an organic compound with the molecular formula C10H18O5S. It is an ester derivative of 2-heptenoic acid, characterized by the presence of a methanesulfonyl group attached to the seventh carbon of the hept-2-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate typically involves the esterification of 2-heptenoic acid followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 2-heptenoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. Subsequently, the ester is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: The double bond in the hept-2-enoate chain can be reduced to form the corresponding saturated ester.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Reduction Reactions: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted esters depending on the nucleophile used.
Reduction Reactions: The major product is ethyl 7-[(methanesulfonyl)oxy]heptanoate.
Oxidation Reactions: Products can include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate involves its interaction with specific molecular targets. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The double bond in the hept-2-enoate chain can participate in various addition reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-[(methylsulfonyl)oxy]heptanoate: Similar structure but lacks the double bond in the hept-2-enoate chain.
Ethyl 7-[(tosyl)oxy]hept-2-enoate: Similar structure but with a tosyl group instead of a methanesulfonyl group.
Ethyl 7-[(mesyl)oxy]hept-2-enoate: Similar structure with a mesyl group.
Uniqueness
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate is unique due to the presence of both a methanesulfonyl group and a double bond in the hept-2-enoate chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
124668-81-1 |
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Molecular Formula |
C10H18O5S |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
ethyl 7-methylsulfonyloxyhept-2-enoate |
InChI |
InChI=1S/C10H18O5S/c1-3-14-10(11)8-6-4-5-7-9-15-16(2,12)13/h6,8H,3-5,7,9H2,1-2H3 |
InChI Key |
IXNLTRMWXPPGOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCOS(=O)(=O)C |
Origin of Product |
United States |
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